Phosphoglycerate Kinase (PGK) Specificity
3-Phospho-D-glyceric acid (3-PGA) is the specific substrate for phosphoglycerate kinase (PGK) in the first ATP-generating step of glycolysis. Reported Km values for 3-PGA with PGK from various organisms provide a defined, quantifiable basis for assay design and validation, which cannot be met by the isomer 2-PGA, as 2-PGA is not a substrate for this enzyme [1]. For instance, PGK from rabbit muscle exhibits a Km of 0.51 mM for 3-PGA [2], while the PGKA isoenzyme from Trypanosoma cruzi shows a Km of 174 μM [3].
| Evidence Dimension | Enzyme-substrate affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | Km = 0.51 mM [2] / 174 μM [3] |
| Comparator Or Baseline | 2-Phosphoglycerate (2-PGA) |
| Quantified Difference | No catalytic activity detected (2-PGA is not a substrate) |
| Conditions | In vitro enzyme assay with purified PGK, pH ~7.0-7.5, 25-30°C |
Why This Matters
The documented, substrate-specific affinity of 3-PGA for PGK is essential for reproducible kinetic assays and metabolic reconstructions; substitution with 2-PGA yields no reaction.
- [1] Prabhakar, P., Malhotra, O. P., & Kayastha, A. M. (1999). Phosphoglycerate kinase - glyceraldehyde-3-phosphate dehydrogenase interaction: Reaction rate studies. Indian Journal of Biochemistry & Biophysics, 36(2), 88-100. View Source
- [2] Prabhakar, P., Malhotra, O. P., & Kayastha, A. M. (1999). Phosphoglycerate kinase - glyceraldehyde-3-phosphate dehydrogenase interaction: Reaction rate studies. Indian Journal of Biochemistry & Biophysics, 36(2), 88-100. View Source
- [3] Barros-Álvarez, X., Cáceres, A. J., Michels, P. A. M., Concepción, J. L., & Quiñones, W. (2014). The phosphoglycerate kinase isoenzymes have distinct roles in the regulation of carbohydrate metabolism in Trypanosoma cruzi. Experimental Parasitology, 143, 39-47. View Source
